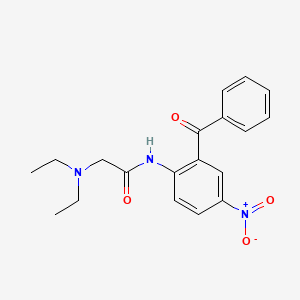
N~1~-(2-benzoyl-4-nitrophenyl)-N~2~,N~2~-diethylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(2-benzoyl-4-nitrophenyl)-N~2~,N~2~-diethylglycinamide, also known as benzoyl nitrophenyl ether (BzNPE), is a chemical compound that has gained attention in scientific research due to its potential applications in biochemical and physiological studies. BzNPE is a photolabile protecting group that can be used to release bioactive molecules upon exposure to light.
Mecanismo De Acción
The mechanism of action of BzNPE involves the photochemical cleavage of the N~1~-(2-benzoyl-4-nitrophenyl)-N~2~,N~2~-diethylglycinamide-nitrophenyl ether bond upon exposure to light. The cleavage results in the release of the protected bioactive molecule and the formation of a nitroso compound. The nitroso compound can undergo further reactions, such as reduction or oxidation, depending on the experimental conditions.
Biochemical and Physiological Effects
BzNPE has been shown to have minimal effects on biochemical and physiological processes in vitro and in vivo. However, the cleavage of BzNPE can lead to changes in the activity or function of the released bioactive molecule. For example, the cleavage of BzNPE from a peptide can result in changes in its binding affinity or enzymatic activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BzNPE has several advantages for lab experiments, including its photolability, ease of synthesis, and compatibility with a wide range of bioactive molecules. However, BzNPE also has some limitations, such as its susceptibility to photodegradation and the need for specific light sources for cleavage. Additionally, the release of the bioactive molecule from BzNPE can be influenced by experimental conditions, such as pH and temperature.
Direcciones Futuras
There are several future directions for the use of BzNPE in scientific research. One potential application is the development of BzNPE-based photoactivatable drugs or therapeutics. BzNPE can also be used to study the dynamics of protein-protein interactions or membrane receptor signaling pathways. Additionally, the synthesis of new BzNPE derivatives with improved photolability or stability could lead to new applications in biochemical and physiological studies.
Conclusion
In conclusion, BzNPE is a photolabile protecting group that has gained attention in scientific research due to its potential applications in biochemical and physiological studies. BzNPE can be synthesized through a multi-step process, and its mechanism of action involves the photochemical cleavage of the N~1~-(2-benzoyl-4-nitrophenyl)-N~2~,N~2~-diethylglycinamide-nitrophenyl ether bond upon exposure to light. BzNPE has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research. Overall, BzNPE is a valuable tool for the study of bioactive molecules and their interactions.
Métodos De Síntesis
BzNPE can be synthesized through a multi-step process that involves the reaction of 2-nitroN~1~-(2-benzoyl-4-nitrophenyl)-N~2~,N~2~-diethylglycinamide chloride with diethylglycine, followed by the reduction of the nitro group to an amino group, and finally, the reaction of the resulting compound with this compound chloride. The final product, BzNPE, is a yellow crystalline powder that is soluble in organic solvents such as chloroform and dichloromethane.
Aplicaciones Científicas De Investigación
BzNPE has been used in various scientific research applications, including the study of protein-protein interactions, enzyme kinetics, and ligand-receptor interactions. BzNPE can be attached to a bioactive molecule, such as a peptide or a small molecule, to protect it from degradation or unwanted interactions. Upon exposure to light, BzNPE can be cleaved, releasing the bioactive molecule and allowing it to interact with its target.
Propiedades
IUPAC Name |
N-(2-benzoyl-4-nitrophenyl)-2-(diethylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-3-21(4-2)13-18(23)20-17-11-10-15(22(25)26)12-16(17)19(24)14-8-6-5-7-9-14/h5-12H,3-4,13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYVIPZWIMYSQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-furylmethyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B4900596.png)


![N~1~-allyl-N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B4900630.png)
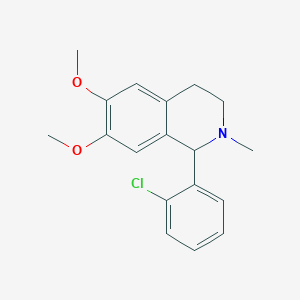
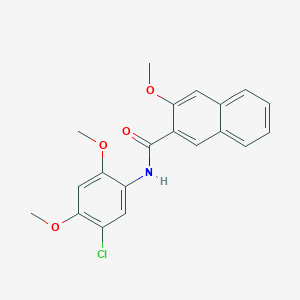
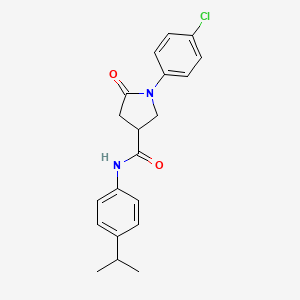
![ethyl 2-methyl-5-oxo-1-phenyl-4-{[3-(trifluoromethyl)phenyl]amino}-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B4900670.png)
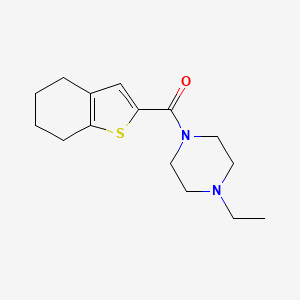
![2-(2-methylphenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione](/img/structure/B4900683.png)

![1-[(1-{[6-(isobutylamino)-3-pyridinyl]carbonyl}-4-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B4900687.png)

![N-[3-(dimethylamino)propyl]-3,4,5-triethoxybenzamide](/img/structure/B4900702.png)